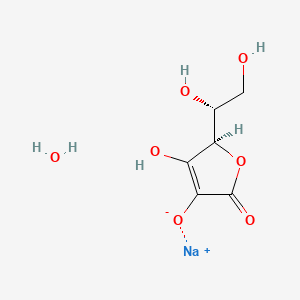

Sodium erythorbate monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium erythorbate monohydrate is a chemical compound widely used as a food additive, particularly in processed meats, poultry, and soft drinks. It is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). This compound is known for its antioxidant properties, which help in preserving the color and flavor of food products by preventing oxidation .

准备方法

Synthetic Routes and Reaction Conditions: Sodium erythorbate monohydrate is typically synthesized through the fermentation of D-glucose using Pseudomonas fluorescens bacteria. The process involves the intermediate formation of 2-keto-D-gluconic acid, which is then converted to erythorbic acid. The final step involves neutralizing erythorbic acid with sodium hydroxide to produce sodium erythorbate .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The key steps include:

- Fermentation of D-glucose to produce 2-keto-D-gluconic acid.

- Conversion of 2-keto-D-gluconic acid to erythorbic acid.

- Neutralization of erythorbic acid with sodium hydroxide to form sodium erythorbate.

- Crystallization and drying to obtain the monohydrate form .

化学反应分析

Oxidation Reactions in Aqueous Solutions

Sodium erythorbate monohydrate exhibits rapid redox activity in water, primarily functioning as an oxygen scavenger. Key characteristics include:

Reaction with Atmospheric Oxygen

In aqueous environments, it undergoes oxidation by atmospheric O₂, forming dehydroerythorbic acid and hydrogen peroxide (H₂O₂) as intermediates :

C6H7NaO6+O2→C6H6NaO6+H2O2

This reaction is pH-dependent, with optimal activity observed in neutral to slightly acidic conditions (pH 5.5–8.0) .

Inhibition of Enzymatic Browning

By reducing quinones back to polyphenols, sodium erythorbate prevents the formation of melanin in fruits and vegetables .

Nitrite Reduction in Meat Curing

In meat processing, this compound accelerates the reduction of nitrite (NO₂⁻) to nitric oxide (NO), which binds to myoglobin to form stable nitrosomyoglobin (pink curing color) :

NO2−+C6H7NaO6→NO+C6H6NaO6

This reaction:

-

Reduces residual nitrite levels by 30–50%, minimizing carcinogenic nitrosamine formation .

-

Operates efficiently at 20–40°C, aligning with standard meat-processing conditions .

Reactivity with Strong Oxidizers

This compound reacts vigorously with strong oxidizing agents (e.g., peroxides, chlorates), producing CO₂ and sodium salts :

C6H7NaO6+3H2O2→6CO2+NaOH+4H2O

Hazard Notes :

Thermal Decomposition

At temperatures above 160°C, the compound decomposes exothermically, releasing carbon oxides and sodium carbonate :

C6H7NaO6⋅H2OΔ3CO2+3CO+Na2CO3+5H2O

Thermal Stability Data :

| Condition | Outcome |

|---|---|

| < 160°C | Stable (melting point: 154–164°C) |

| > 200°C | Rapid decomposition |

Photochemical Degradation

Exposure to UV light induces free radical formation, leading to chain-breaking antioxidant activity . This property is exploited in photo-stabilization but necessitates opaque storage containers.

科学研究应用

Food Industry Applications

Sodium erythorbate is predominantly used as a food additive due to its antioxidant properties. Its main functions include:

- Preservation : It helps in extending the shelf life of food products by preventing oxidation. This is particularly important in meat and poultry processing where it inhibits the formation of nitrosamines, which are potentially carcinogenic compounds formed when nitrites are present .

- Curing Agent : In processed meats like sausages and bacon, sodium erythorbate accelerates the curing process by converting nitrites to nitric oxide, which helps retain the pink color of cured meats .

- Quality Maintenance : It is also used in canned and frozen foods to maintain quality during storage, inhibiting fat oxidation and thus prolonging freshness .

- Baking Industry : In baking, it acts as a dough strengthener, improving elasticity and stability while enhancing the texture of baked goods .

Scientific Research Applications

This compound has been explored in various scientific research contexts:

- Antioxidant Studies : It is utilized in studies investigating oxidative stress and the mechanisms of antioxidants. Research indicates that it can reduce oxidative damage in biological systems, making it a candidate for further studies in health-related applications .

- Chemical Synthesis : As a reducing agent, sodium erythorbate is employed in various chemical reactions. Its ability to donate electrons makes it useful for synthesizing other compounds .

- Food Packaging : Recent studies have evaluated its effectiveness as an oxygen scavenger in food packaging materials. This application aims to enhance the shelf life of packaged foods by reducing oxidative degradation .

Case Studies

-

Effects on Lipid Oxidation :

A study investigated the impact of sodium erythorbate on lipid oxidation during sous-vide cooking of Russian sturgeon. The findings indicated that sodium erythorbate effectively reduced lipid oxidation levels compared to control samples without the additive, demonstrating its potential in preserving quality during cooking processes . -

Oxygen Absorption Kinetics :

Research on the kinetics of oxygen absorption revealed that blends containing sodium erythorbate showed significant potential as active agents in food packaging. The study highlighted how these blends could improve the shelf life of sensitive food products by actively scavenging oxygen from the packaging environment .

Benefits and Safety

The use of sodium erythorbate offers several benefits:

- Food Quality Improvement : By preventing oxidation, it helps maintain the flavor, color, and nutritional value of food products.

- Reduction of Food Waste : Its ability to extend shelf life contributes to minimizing food waste, which is crucial for sustainability efforts.

- Safety Profile : Sodium erythorbate has been assessed for safety and found to be non-toxic at recommended usage levels. It does not exhibit significant adverse effects when consumed within established limits .

作用机制

The primary mechanism of action of sodium erythorbate monohydrate is its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. In the food industry, it accelerates the reduction of nitrites to nitric oxide, which then reacts with myoglobin to form nitrosomyoglobin, stabilizing the pink color of cured meats .

相似化合物的比较

Sodium ascorbate: Another sodium salt of a stereoisomer of ascorbic acid, used similarly as an antioxidant.

Erythorbic acid: The parent compound of sodium erythorbate, also used as an antioxidant.

Ascorbic acid (vitamin C): A well-known antioxidant with similar properties but different applications

Uniqueness: Sodium erythorbate monohydrate is unique due to its specific use in the food industry for curing meats and preventing the formation of carcinogenic nitrosamines. Its ability to enhance the color and flavor stability of food products sets it apart from other antioxidants .

属性

CAS 编号 |

63524-04-9 |

|---|---|

分子式 |

C6H10NaO7 |

分子量 |

217.13 g/mol |

IUPAC 名称 |

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate |

InChI |

InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5-;;/m1../s1 |

InChI 键 |

WYRHHUCFJGBSPP-DMWQRSMXSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+] |

手性 SMILES |

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Na] |

规范 SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Na] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。